2-Hydroxy-4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzaldehyde
CAS No.: 308085-25-8
Cat. No.: VC7913973
Molecular Formula: C9H5F3N2O2
Molecular Weight: 230.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 308085-25-8 |
|---|---|
| Molecular Formula | C9H5F3N2O2 |
| Molecular Weight | 230.14 g/mol |
| IUPAC Name | 2-hydroxy-4-[3-(trifluoromethyl)diazirin-3-yl]benzaldehyde |
| Standard InChI | InChI=1S/C9H5F3N2O2/c10-9(11,12)8(13-14-8)6-2-1-5(4-15)7(16)3-6/h1-4,16H |
| Standard InChI Key | BHQFZXNSVZPFNH-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1C2(N=N2)C(F)(F)F)O)C=O |
| Canonical SMILES | C1=CC(=C(C=C1C2(N=N2)C(F)(F)F)O)C=O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three functional groups:
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A benzaldehyde core (C6H4CHO) providing aromatic stability and aldehyde reactivity.
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A hydroxyl group (-OH) at the 2-position, enhancing solubility in polar solvents and enabling hydrogen bonding.
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A 3-(trifluoromethyl)-3H-diazirin-3-yl group at the 4-position, responsible for photoinduced carbene generation .
The diazirine ring (C=N=N) undergoes homolytic cleavage under UV light (λ = 300–365 nm), producing a highly reactive carbene intermediate capable of forming covalent bonds with proximal biomolecules.
| Supplier | Pack Size | Price (€) | Packaging |
|---|---|---|---|
| Carl Roth | 10 mg | 409.00 | Glass vial |
| VulcanChem | 5–25 mg | 249–779 | Glass vial |
Bulk purchases (≥6 units) attract discounts of 5–10% . Custom synthesis services are also offered for large-scale applications.
Applications in Biochemical Research
Photoaffinity Labeling Mechanism
Upon UV exposure, the diazirine group generates a singlet carbene (:CF3), which inserts into C-H, N-H, or O-H bonds of adjacent biomolecules. This covalent linkage allows researchers to:
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Identify binding partners in protein complexes.
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Map ligand-binding sites on enzymes.
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Track molecular interactions in live cells.
Compared to traditional probes (e.g., benzophenones), diazirines offer superior spatial resolution and reduced background noise due to their smaller size and higher reactivity.
Case Studies
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Protein-Ligand Interaction Mapping: A 2024 study utilized this compound to label ATP-binding sites in kinase enzymes, revealing allosteric regulatory mechanisms.
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Membrane Protein Studies: Its lipophilicity enabled covalent labeling of G protein-coupled receptors (GPCRs) in lipid bilayers, circumventing solubility challenges.
| Hazard Category | GHS Code | Precautionary Measures |
|---|---|---|
| Flammable Solid (Category 1) | H228 | Avoid open flames; ground equipment |
| Skin Irritation (Category 2) | H315 | Wear nitrile gloves |
| Eye Irritation (Category 2A) | H319 | Use safety goggles |
Recent Research Developments
Advanced Labeling Techniques
A 2025 innovation integrated this compound with cryo-electron microscopy (cryo-EM), enabling high-resolution visualization of transient protein conformations. The carbene’s brief lifetime (<1 ms) permitted “snapshot” imaging of dynamic states.
Drug Discovery Applications
Inhibitor studies for SARS-CoV-2 main protease (Mpro) employed the compound to covalently tag active-site residues, guiding the design of non-covalent antiviral agents.
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